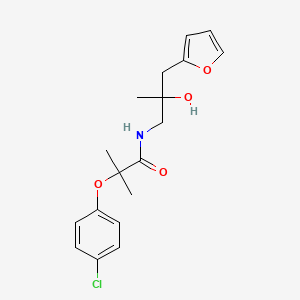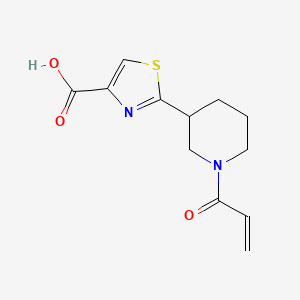
2-(1-Prop-2-enoylpiperidin-3-yl)-1,3-thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Prop-2-enoylpiperidin-3-yl)-1,3-thiazole-4-carboxylic acid, also known as PTCA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTCA is a thiazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Research has focused on the synthesis of various heterocyclic compounds, demonstrating the importance of thiazole derivatives in the development of pharmacologically active agents. For instance, the study by Guirguis et al. (1986) explored the synthesis of enol lactones from heterocyclic aldehydes, leading to compounds with potential biological activities (Guirguis, Awad, & Saad, 1986). Similarly, compounds designed and synthesized with a thiazole core have been evaluated for their fungicidal and antiviral activities, highlighting the versatility of thiazole derivatives in addressing diverse biological targets (Fengyun et al., 2015).
Biological Activities and Drug Design
The broader family of thiazole compounds has been extensively investigated for various biological activities. For example, novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have shown promising fungicidal and antivirus activities, indicating the potential of thiazole derivatives in developing new antifungal and antiviral agents (Fengyun et al., 2015). Additionally, luminescent complexes involving thiazole-based ligands highlight the application of these compounds in material sciences and bioimaging, reflecting their utility beyond traditional medicinal chemistry (Kanwal et al., 2020).
Antimicrobial Applications
Thiazole derivatives have also been evaluated for their antimicrobial properties. The synthesis and antibacterial study of new 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives demonstrate the antimicrobial potential of thiazole compounds, offering pathways for the development of new antibacterial agents (Dulaimy et al., 2017).
Corrosion Inhibition
Interestingly, amino acid-based imidazolium zwitterions, which share conceptual similarity with thiazole chemistry, have shown significant corrosion inhibition efficiency, illustrating the broad applicability of heterocyclic compounds in industrial applications (Srivastava et al., 2017).
Propriétés
IUPAC Name |
2-(1-prop-2-enoylpiperidin-3-yl)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-2-10(15)14-5-3-4-8(6-14)11-13-9(7-18-11)12(16)17/h2,7-8H,1,3-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVIFBCBDMAMHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C2=NC(=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Prop-2-enoylpiperidin-3-yl)-1,3-thiazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide](/img/structure/B2726439.png)
![Sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2726440.png)
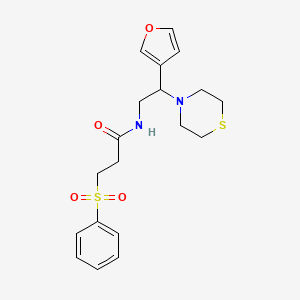
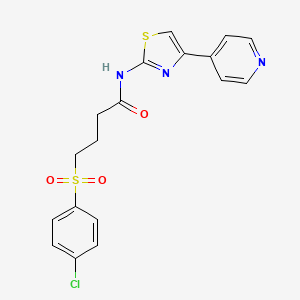
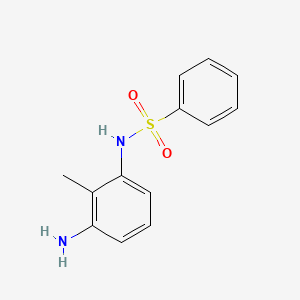


![3-(benzo[d]thiazol-2-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2726451.png)
![4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzamide](/img/structure/B2726452.png)
![6-Amino-7-(benzenesulfonyl)-5-[(4-methylphenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2726453.png)



